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Compound of Interest

Compound Name: Ammiol

Cat. No.: B12746540 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ammiol,
a naturally occurring furanocoumarin. While high-resolution, experimentally verified spectra for

Ammiol are not readily available in public databases, this document compiles predicted

spectroscopic characteristics based on the known structure of Ammiol and extensive data from

related furanocoumarin compounds. It also outlines detailed, generalized experimental

protocols for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data

for this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Ammiol.
These predictions are based on typical chemical shift ranges for the functional groups present

in the Ammiol molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for Ammiol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12746540?utm_src=pdf-interest
https://www.benchchem.com/product/b12746540?utm_src=pdf-body
https://www.benchchem.com/product/b12746540?utm_src=pdf-body
https://www.benchchem.com/product/b12746540?utm_src=pdf-body
https://www.benchchem.com/product/b12746540?utm_src=pdf-body
https://www.benchchem.com/product/b12746540?utm_src=pdf-body
https://www.benchchem.com/product/b12746540?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12746540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

H-3 6.20 - 6.40 Doublet
Furan ring proton

adjacent to oxygen.

H-4 7.60 - 7.80 Doublet Furan ring proton.

H-5 6.70 - 6.90 Singlet
Proton on the

pyranone ring.

-CH₂- 4.60 - 4.80 Singlet

Methylene protons of

the hydroxymethyl

group.

-OH Variable Broad Singlet

Hydroxyl proton;

chemical shift is

dependent on solvent

and concentration.

4-OCH₃ 3.90 - 4.10 Singlet
Methoxy group

protons at position 4.

9-OCH₃ 4.10 - 4.30 Singlet
Methoxy group

protons at position 9.

Table 2: Predicted ¹³C NMR Chemical Shifts for Ammiol
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Carbon
Predicted Chemical Shift
(δ, ppm)

Notes

C-2 160 - 165
Carbonyl carbon in the

pyranone ring.

C-3 105 - 110 Furan ring carbon.

C-4 145 - 150 Furan ring carbon.

C-4a 110 - 115 Bridgehead carbon.

C-5 115 - 120 Pyranone ring carbon.

C-5a 148 - 152 Bridgehead carbon.

C-6 130 - 135
Carbon with hydroxymethyl

group.

C-7 155 - 160 Carbon with methoxy group.

C-8a 100 - 105 Bridgehead carbon.

C-9 150 - 155 Carbon with methoxy group.

C-9a 112 - 118 Bridgehead carbon.

-CH₂OH 60 - 65
Carbon of the hydroxymethyl

group.

4-OCH₃ 55 - 60 Methoxy carbon at position 4.

9-OCH₃ 55 - 60 Methoxy carbon at position 9.

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, which is crucial for determining the molecular weight and elemental

composition.

Table 3: Predicted Mass Spectrometry Data for Ammiol
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Parameter Value Notes

Molecular Formula C₁₄H₁₂O₆

Molecular Weight 276.24 g/mol

Predicted [M+H]⁺ 277.0658 Protonated molecular ion.

Predicted [M+Na]⁺ 299.0477 Sodiated molecular ion.

Predicted [M-H]⁻ 275.0504 Deprotonated molecular ion.

Major Fragmentation Pathways Loss of CH₃, OCH₃, CH₂O, CO
Expected fragmentation

patterns for furanocoumarins.

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of

Ammiol, based on standard practices for furanocoumarins.

NMR Spectroscopy Protocol
Sample Preparation:

Accurately weigh 5-10 mg of purified Ammiol.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-

d₆). The choice of solvent can influence chemical shifts, particularly for labile protons like

the hydroxyl group.[1]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for

referencing the chemical shifts to 0 ppm.[1]

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Utilize a high-resolution NMR spectrometer, typically operating at 400 MHz or higher.[1]

For ¹H NMR:
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Employ a standard single-pulse experiment.

Set the spectral width to approximately 16 ppm.[1]

Use a relaxation delay of 1-5 seconds.

For ¹³C NMR:

Use a proton-decoupled pulse sequence.

Set the spectral width to approximately 220 ppm.

A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons.[1]

Acquire two-dimensional NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the complete

assignment of proton and carbon signals.[2]

Data Processing:

Process the acquired Free Induction Decay (FID) using appropriate NMR software.

Apply Fourier transformation, phase correction, and baseline correction.

Reference the spectra to the internal standard (TMS at 0 ppm).

Mass Spectrometry Protocol
Sample Preparation:

Prepare a dilute solution of the purified Ammiol sample in a suitable solvent such as

methanol or acetonitrile.

For complex mixtures, initial separation using Ultra-Performance Liquid Chromatography

(UPLC) is recommended.[3][4]

Instrumentation and Data Acquisition:

Employ a mass spectrometer equipped with an electrospray ionization (ESI) source. For

detailed fragmentation analysis, a tandem mass spectrometer (MS/MS) such as a triple
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quadrupole or an Orbitrap is ideal.[5]

UPLC-MS Method:

Use a C18 or a fluoro-phenyl column for separation of furanocoumarin isomers.[6]

A typical mobile phase would consist of a gradient of water and acetonitrile, both with a

small amount of formic acid to aid in protonation.

Mass Spectrometer Settings:

Acquire spectra in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻

ions, respectively.

For MS/MS analysis, select the parent ion of Ammiol (m/z 277 in positive mode) for

collision-induced dissociation (CID) to generate fragment ions.

Data Analysis:

Analyze the resulting mass spectra to determine the accurate mass of the molecular ion

and its fragments.

Compare the observed fragmentation pattern with theoretical fragmentation of the Ammiol
structure to confirm its identity.

Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

natural product like Ammiol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.thermofisher.com/blog/food/identifying-furanocoumarins-in-grapefruit-juice-via-mass-spectrometry/
https://www.waters.com/nextgen/us/en/library/application-notes/2022/simultaneous-quantification-of-16-furanocoumarins-in-essential-oils-using-a-robust-and-sensitive-triple-quad-lc-ms-ms-method.html
https://www.benchchem.com/product/b12746540?utm_src=pdf-body
https://www.benchchem.com/product/b12746540?utm_src=pdf-body
https://www.benchchem.com/product/b12746540?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12746540?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolation & Purification

Spectroscopic Analysis

NMR Spectroscopy

Mass Spectrometry

Data Interpretation & Structure Elucidation

Plant Material Crude Extract
Extraction

Purified Ammiol
Chromatography

Sample Prep (Solvent + Std)

Sample Prep (Dilution)

1D & 2D NMR Acquisition NMR Spectra

Structure Elucidation

LC-MS/MS Acquisition Mass Spectra

Final Report

Click to download full resolution via product page

Caption: Generalized workflow for the spectroscopic analysis of Ammiol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Ammiol: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12746540#spectroscopic-data-of-ammiol-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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